molecular formula C21H17BrN4 B2807279 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-11-1

7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer: B2807279
CAS-Nummer: 477231-11-1
Molekulargewicht: 405.299
InChI-Schlüssel: CYQAPVJYGCYSPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a pyrrolo[2,3-d]pyrimidin-4-amine core substituted at three key positions:

  • Position 7: 4-Bromophenyl group.
  • Position 5: Phenyl group.
  • N4-position: Prop-2-en-1-yl (allyl) chain.

This scaffold is structurally related to kinase inhibitors and antiviral agents, with substitutions influencing lipophilicity, target binding, and metabolic stability .

Eigenschaften

IUPAC Name

7-(4-bromophenyl)-5-phenyl-N-prop-2-enylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4/c1-2-12-23-20-19-18(15-6-4-3-5-7-15)13-26(21(19)25-14-24-20)17-10-8-16(22)9-11-17/h2-11,13-14H,1,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQAPVJYGCYSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step processes that include the formation of key intermediates through various chemical reactions. The specific compound can be synthesized from 4-bromophenyl and other phenyl derivatives through methods such as:

  • Condensation Reactions : Involving the reaction of appropriate amines with carbonyl compounds.
  • Cyclization Processes : Leading to the formation of the pyrrolo[2,3-d]pyrimidine ring structure.

The detailed synthetic pathway can be illustrated as follows:

StepReaction TypeReagentsConditions
1Condensation4-bromophenyl amine + phenyl acetaldehydeEthanol, reflux
2CyclizationIntermediate + base (KOH)Ice bath, followed by heating

Anticancer Properties

Recent studies have shown that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound demonstrated nanomolar inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation pathways. The selectivity for EGFR over other kinases was notable, with some derivatives showing up to 150-fold selectivity against closely related kinases like PKA .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation:

  • Inhibition of Kinases : The compound acts as an ATP-competitive inhibitor, effectively blocking kinase activity that promotes cancer cell survival and growth.
  • Modulation of Signaling Pathways : It has been shown to influence pathways such as PI3K-AKT-mTOR, which are critical for cellular growth and metabolism .

Study 1: In Vivo Efficacy

A study evaluated the efficacy of a similar pyrrolo[2,3-d]pyrimidine derivative in human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential therapeutic application of these compounds in oncology .

Study 2: Structure-Activity Relationship (SAR)

Research on various substitutions on the pyrrolo[2,3-d]pyrimidine scaffold revealed that specific functional groups could enhance biological activity. For example:

  • Compounds with electron-withdrawing groups at particular positions showed improved potency against EGFR.
CompoundIC50 (nM)Selectivity Ratio (EGFR/PKA)
Compound A14.828
Compound B26.215

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance, studies have shown that modifications in the structure of pyrrolopyrimidines can lead to enhanced selectivity and potency against tumor cells. The presence of the bromophenyl group is thought to contribute to this activity by influencing the compound's interaction with biological targets involved in cancer progression.

Antimicrobial Effects

Another area of application is in antimicrobial therapy. Compounds similar to 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have demonstrated antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways, making these compounds valuable in addressing resistant strains of bacteria and fungi.

Case Study 1: Anticancer Activity

In a notable study, researchers synthesized a series of pyrrolopyrimidine derivatives, including our compound, and tested their effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting a promising therapeutic index for further development.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of similar compounds against resistant bacterial strains. The study reported that derivatives showed significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Structural Diversity

Key analogues and their substituent differences are summarized below:

Compound ID R7 Substituent R5 Substituent N4 Substituent Key Properties/Activity Source
Target Compound 4-Bromophenyl Phenyl Prop-2-en-1-yl High lipophilicity (predicted) N/A
7-(4-Methoxyphenyl) analogue 4-Methoxyphenyl Phenyl 4-Methylphenyl Increased solubility (methoxy group)
N4-(4-Bromophenyl) derivative 4-Bromophenyl H H Kinase inhibition potential
3-Methylphenyl variant 3-Methylphenyl Phenyl Prop-2-en-1-yl LogP = 5.1253; moderate solubility
HCK inhibitor () Tetrahydro-2H-pyran 4-Phenoxyphenyl H IC50 < 10 nM (HCK inhibition)
JAK1 inhibitor () Methyl Azaspiro group Cyano-propanenitrile JAK1 IC50 = 8.5 nM; high selectivity
Key Observations:
  • R7 Substituents : Bromophenyl groups enhance lipophilicity and halogen bonding compared to methoxy or methyl groups . The tetrahydro-2H-pyran group in improves target binding through steric and hydrogen-bonding interactions .
  • N4 Substituents : The prop-2-en-1-yl chain in the target compound may confer conformational flexibility, similar to the allyl group in , which has a logP of 5.1253 . In contrast, bulkier groups like azaspiro scaffolds () enhance kinase selectivity .

Physicochemical Properties

  • Lipophilicity :
    • Bromophenyl (target compound) increases logP compared to methoxy or methyl groups.
    • The prop-2-en-1-yl chain contributes moderately to lipophilicity (logP ~5.1), similar to .
  • Solubility: Methoxy and morpholino groups () enhance aqueous solubility, whereas bromophenyl may reduce it .

Research Implications

  • Target Compound : The combination of bromophenyl (R7), phenyl (R5), and allyl (N4) groups positions it as a candidate for kinase or antiviral screening.
  • Optimization Opportunities: Replace bromophenyl with polar groups (e.g., morpholino) to improve solubility. Introduce fluorine at R5 for metabolic stability, as seen in .

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR2’s hinge region (PDB: 3VO3). Focus on bromophenyl’s halogen bonding with Leu840 .
  • MD simulations : GROMACS or AMBER can assess stability of the ligand-receptor complex over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., Br → CF₃) .

How can synthetic byproducts (e.g., dehalogenated analogs) be minimized?

Basic Research Question

  • Optimize Suzuki coupling : Use PdCl₂(dppf) with rigorous degassing to prevent aryl bromide reduction .
  • Monitor reaction progress : LC-MS at intermediate steps to detect early-stage dehalogenation .
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC to isolate the target compound .

What analytical methods confirm the compound’s stability under physiological conditions?

Basic Research Question

  • Forced degradation studies : Expose to pH 1–9 buffers, H₂O₂, or UV light (ICH Q1A guidelines). Monitor via HPLC for degradation peaks .
  • Plasma stability assay : Incubate with mouse/human plasma (37°C, 24 hr) and quantify parent compound using LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.